molecular formula C59H84N16O12 B3029341 (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH CAS No. 62621-13-0

(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH

Cat. No.: B3029341
CAS No.: 62621-13-0
M. Wt: 1209.4 g/mol
InChI Key: GFIJNRVAKGFPGQ-WQVASJQXSA-N
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Description

Endogenous GnRH Structure and Physiological Role in the Hypothalamic-Pituitary-Gonadal Axis

Endogenous GnRH is a decapeptide, a peptide hormone composed of ten amino acids, produced by specialized neurons in the hypothalamus. numberanalytics.combyjus.comnih.gov The sequence of mammalian GnRH is highly conserved and is represented as pyroGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. byjus.com

GnRH functions as the initial trigger in the Hypothalamic-Pituitary-Gonadal (HPG) axis, a complex system that controls reproduction, development, and aging. nih.govwikipedia.org It is released in a pulsatile fashion from the hypothalamus into the hypophyseal portal bloodstream, which carries it to the anterior pituitary gland. byjus.commsu.eduwikipedia.org In the pituitary, GnRH binds to its specific receptors on gonadotrope cells, stimulating them to synthesize and secrete two essential gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). wikipedia.orgclevelandclinic.orgtaylorandfrancis.com

These gonadotropins then travel through the bloodstream to the gonads (the ovaries in females and testes in males). msu.edu LH and FSH act on the gonads to stimulate the production of sex steroids—estrogen and progesterone (B1679170) in females, and testosterone (B1683101) in males—and to regulate gametogenesis (the production of eggs and sperm). wikipedia.orgtaylorandfrancis.com The pulsatile nature of GnRH release is essential for maintaining normal reproductive function; continuous exposure to GnRH or its potent agonists leads to a paradoxical suppression of the HPG axis. numberanalytics.comwikipedia.orgwikipedia.org

Principles of GnRH Receptor Agonism and Analog Development

GnRH agonists are synthetic analogs that mimic the action of natural GnRH. ontosight.aiwikipedia.org They are designed to bind to the GnRH receptor with higher affinity and to be more resistant to degradation than the endogenous hormone. nih.govresearchgate.net The development of these analogs, often called superagonists, has involved strategic structural modifications to the native decapeptide chain. wikipedia.orgresearchgate.net

The primary strategies for enhancing potency and duration of action include:

Substitution at position 6: The glycine (B1666218) (Gly) amino acid at the sixth position is a primary site for enzymatic degradation. Replacing it with a D-amino acid (the D-isomeric form, as opposed to the naturally occurring L-isomer) sterically hinders the action of endopeptidases, significantly prolonging the analog's half-life. wikipedia.orgresearchgate.net

Modification at position 10: Replacing the C-terminal glycinamide (B1583983) (Gly-NH2) with an ethylamide group (NHEt), often attached to proline at position 9, enhances the binding affinity of the analog to the GnRH receptor. researchgate.netnih.gov

When administered continuously, these potent agonists cause an initial, transient surge in LH and FSH secretion, known as a "flare effect". wikipedia.orgresearchgate.net However, this is followed by a profound inhibitory effect. The constant stimulation leads to the downregulation and desensitization of GnRH receptors on the pituitary gonadotropes. wikipedia.orgresearchgate.net This process effectively uncouples the pituitary from hypothalamic control, leading to a sustained suppression of LH and FSH release and a subsequent drop in gonadal steroid production to castrate levels. wikipedia.orgresearchgate.netfensolvi.com

Contextualizing (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH within GnRH Superagonist Research

The synthesis of over 3,000 LHRH analogs has been a cornerstone of reproductive medicine research for decades. nih.gov These efforts aim to create compounds with enhanced potency and stability for therapeutic use. nih.gov this compound is a synthetic peptide that falls within this category of superagonistic analogs, designed with specific structural alterations intended to modify its biological activity compared to the native hormone. Its nomenclature reflects a series of deliberate substitutions and deletions aimed at maximizing its agonistic properties, consistent with the principles of GnRH analog development.

The name of the compound provides a precise description of its structure relative to the native LHRH molecule:

D-Ser4: The L-Serine at position 4 is substituted with its D-isomer, D-Serine.

D-Leu6: The Glycine at position 6 is replaced with a D-Leucine. This modification is a hallmark of many superagonists, designed to confer resistance to enzymatic degradation. wikipedia.org

Pro-NHEt9: The Proline at position 9 is linked to an ethylamide group.

Des-Gly10: The Glycine at position 10 is deleted. This C-terminal modification, combined with the Pro-NHEt9, is intended to increase receptor binding affinity. researchgate.netontosight.ai

This compound is structurally similar to the well-studied GnRH agonist Leuprolide, which is (Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH. peptide.comchemsrc.com The key distinction is the additional substitution of D-Serine at position 4. While extensive research exists for analogs like Leuprolide, Fertirelin, and Lecirelin, specific research findings on the biological activity and potency of this compound are not detailed in the available scientific literature. However, its structure clearly places it within the family of potent GnRH superagonists.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43+,44-,45-,46-,47+,48-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIJNRVAKGFPGQ-WQVASJQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N16O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1209.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Pharmacodynamics of Lhrh Superagonists

Gonadotropin-Releasing Hormone Receptor (GnRHR) Binding and Activation Kinetics

The initial and most critical step in the action of LHRH superagonists is their interaction with the Gonadotropin-Releasing Hormone Receptor (GnRHR) on pituitary gonadotrope cells. Structural modifications in superagonists, such as the substitution of the glycine (B1666218) at position 6 with a D-amino acid, confer a conformation that is more favorable for high-affinity receptor binding and provides resistance to enzymatic degradation.

The GnRHR is a member of the large family of G-protein coupled receptors (GPCRs), characterized by seven transmembrane domains. mdpi.com In pituitary gonadotropes, the GnRHR primarily couples to the Gαq/11 class of heterotrimeric G-proteins. nih.gov

Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαq/11 subunit. This activation causes the dissociation of the Gα subunit from the Gβγ dimer. researchgate.net The activated Gαq/11-GTP complex then stimulates the membrane-bound enzyme phospholipase Cβ (PLCβ). nih.govresearchgate.net

PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govresearchgate.net IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. nih.gov DAG, along with the elevated intracellular Ca²⁺, activates various isoforms of protein kinase C (PKC). researchgate.net This cascade of events is the primary signal transduction mechanism responsible for the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). mdpi.com

The enhanced potency of LHRH superagonists compared to native GnRH is largely attributable to their higher binding affinity for the GnRHR. The structural alterations not only protect the peptide from degradation but also optimize its interaction with the receptor's binding pocket. For instance, Leuprolide has been shown to have a high binding affinity for the human GnRH receptor. In one study using competitive radioligand binding assays, Leuprolide demonstrated a binding affinity (IC50) of 0.64 nM. nih.gov This high affinity ensures prolonged receptor occupancy and activation compared to the transient binding of endogenous GnRH.

LHRH AnalogBinding Affinity (IC50, nM)Reference
Leuprolide0.64 nih.gov
Native GnRHVaries (Generally lower than superagonists)N/A
TriptorelinHigher than Leuprolide (Implied Potency) researchgate.netnih.gov
GoserelinLower than Triptorelin & Leuprolide (Implied Potency) researchgate.netnih.gov

Mechanisms of GnRHR Downregulation and Pituitary Desensitization

While the initial effect of an LHRH superagonist like Leuprolide is the potent stimulation of gonadotropin release (a "flare effect"), continuous administration leads to a paradoxical suppression of the hypothalamic-pituitary-gonadal axis. pharmacyfreak.compatsnap.com This occurs through two primary mechanisms: receptor downregulation and cellular desensitization.

Continuous exposure to the high-affinity agonist leads to the uncoupling of the GnRH receptor from its G-protein signaling machinery. The constant stimulation causes the receptors to become desensitized and less responsive. patsnap.com Subsequently, the cell initiates the process of receptor internalization, where the agonist-receptor complexes are removed from the cell surface via endocytosis. This reduction in the number of available receptors on the pituitary gonadotropes is termed downregulation. patsnap.com

This sustained desensitization and downregulation effectively halt further gonadotropin synthesis and release, despite the continued presence of the agonist. pharmacyfreak.com The result is a profound suppression of LH and FSH, leading to a significant decrease in the production of gonadal steroids like testosterone (B1683101) and estrogen, achieving a state of "chemical castration". pharmacyfreak.comdroracle.ai Full hormonal suppression is typically achieved within 2 to 4 weeks of continuous therapy. patsnap.comdroracle.ai

Intracellular Signaling Cascades Mediated by GnRH Agonists

The activation of the GnRHR by agonists initiates a complex network of intracellular signaling cascades that extend beyond the initial PLC/PKC pathway. These downstream pathways are crucial for mediating the effects of GnRH on gene transcription for gonadotropin subunits.

A major pathway activated downstream of PKC involves the mitogen-activated protein kinase (MAPK) cascades. oup.com GnRH agonists have been shown to stimulate the activity of several MAPKs, including:

Extracellular signal-regulated kinase (ERK): Activation of the ERK pathway is a key link for transmitting signals from the cell surface to the nucleus and is involved in regulating the transcription of gonadotropin subunit genes. oup.com

c-Jun N-terminal kinase (JNK)

p38 MAPK

In addition to the Gαq/11-PLC pathway, the GnRHR can also couple to other G-proteins, such as Gαs and Gαi, which modulate adenylyl cyclase activity and cyclic AMP (cAMP) levels. nih.govqiagen.com Furthermore, GnRH signaling can activate other phospholipases, including phospholipase A2 (PLA2) and phospholipase D (PLD), which generate other bioactive signaling molecules like arachidonic acid. nih.govresearchgate.net This complex web of interacting signaling pathways allows for the fine-tuned regulation of gonadotropin synthesis and release. nih.gov

Investigation of Extrapituitary GnRHR Expression and Potential Direct Cellular Effects

While the primary site of action for LHRH agonists is the pituitary gland, research has established the expression of GnRHR in numerous extrapituitary tissues, including both normal reproductive organs (ovary, endometrium, prostate, breast) and various cancer cells derived from these and other tissues. nih.govnih.govresearchgate.netcapes.gov.br This discovery has opened avenues for understanding the potential direct effects of LHRH analogs on peripheral cells.

In these extrapituitary cells, LHRH agonists can exert direct antiproliferative effects. nih.gov Interestingly, the signaling mechanisms in these non-pituitary cells often differ from the classical pathway observed in gonadotropes. In many cancer cell lines, the GnRHR couples to Gαi proteins instead of Gαq/11. frontiersin.org Activation of the Gαi pathway can lead to the stimulation of a phosphotyrosine phosphatase (PTP), which can counteract the mitogenic signals from growth factor receptors, thereby inhibiting cell proliferation. frontiersin.org GnRH agonists have also been shown to play a role in modulating cell motility, metastasis, and angiogenesis in various cancer models, suggesting a broader role beyond hormonal suppression. nih.govcapes.gov.br Studies have also indicated that Leuprolide can prevent stress-induced immunosuppression through a peripheral mechanism that is independent of sex steroids. nih.gov

Structure Activity Relationship Sar of Des Gly10,d Ser4,d Leu6,pro Nhet9 Lhrh

Contribution of D-Ser4 Substitution to Enhanced Potency and Stability

The substitution of the native L-glycine at position 4 with a D-serine residue is a critical modification that contributes to the enhanced potency and stability of the analog. While specific quantitative data for (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH is not extensively available in public literature, the effects of D-amino acid substitutions in LHRH analogs are well-documented.

The introduction of a D-amino acid, such as D-Serine, at position 4 has been shown to protect the peptide from enzymatic degradation. Native LHRH is susceptible to cleavage by endopeptidases at the Ser4-Tyr5 bond. By replacing L-Serine with D-Serine, the peptide bond becomes resistant to this enzymatic action, thereby increasing the biological half-life of the molecule. This enhanced stability ensures that the analog can circulate for a longer period and reach its target receptors in the pituitary gland.

Role of D-Leu6 Modification in Enhancing Agonistic Activity

The substitution of the glycine (B1666218) residue at position 6 with a D-amino acid is a hallmark of LHRH superagonists, and the incorporation of D-Leucine in this compound plays a pivotal role in its high agonistic activity. This modification significantly increases the potency of the analog, often by several orders of magnitude compared to native LHRH.

The enhanced activity is attributed to two primary mechanisms:

Increased Receptor Binding Affinity: The D-Leu6 substitution promotes a specific conformational bend in the peptide backbone, which is believed to be the bioactive conformation for receptor binding. This stabilized conformation allows for a more optimal fit into the GnRH receptor binding pocket, leading to a higher binding affinity.

Resistance to Enzymatic Degradation: The Gly6-Leu7 bond in the native LHRH is a primary site for enzymatic cleavage. Replacing Gly6 with a D-amino acid like D-Leucine renders this bond resistant to degradation by pituitary peptidases. This increased metabolic stability contributes to a prolonged duration of action.

Numerous studies on various LHRH analogs have consistently demonstrated that the substitution of Gly6 with a D-amino acid, particularly one with a bulky hydrophobic side chain like D-Leucine, results in a dramatic increase in biological potency.

Functional Significance of Des-Gly10 and Pro-NHEt9 Modifications on Peptide Characteristics

The modifications at the C-terminus of the peptide, specifically the deletion of the glycine at position 10 (Des-Gly10) and the ethylamide substitution at proline 9 (Pro-NHEt9), are crucial for maximizing the superagonistic properties of this compound.

The combination of these two modifications results in a C-terminal structure that significantly enhances the analog's potency and duration of action. The native Gly-NH2 at the C-terminus is susceptible to enzymatic cleavage. By removing the C-terminal glycine and replacing it with an ethylamide group on the preceding proline, the peptide is protected from carboxypeptidase degradation.

This modification also contributes to increased receptor binding affinity. The Pro-NHEt9 moiety is thought to improve the interaction with the GnRH receptor, further stabilizing the ligand-receptor complex. LHRH analogs possessing both a D-amino acid at position 6 and the Pro-NHEt9 modification at the C-terminus are among the most potent superagonists developed. nih.gov

Conformational Analysis and Molecular Dynamics Studies to Elucidate Receptor Interactions

Conformational studies on LHRH and its analogs suggest that the bioactive conformation involves a β-turn in the central part of the peptide (residues 4-7). The presence of a D-amino acid at position 6, such as D-Leucine, is critical for stabilizing this turn. This conformation brings the N- and C-termini of the peptide into closer proximity, which is believed to be essential for effective receptor binding and activation.

MD simulations of other LHRH agonists complexed with the GnRH receptor have revealed key interactions between the ligand and receptor. The N-terminal residues of the agonist are crucial for receptor activation, while the C-terminal modifications, such as Pro-NHEt9, contribute to enhanced binding affinity and stability. It is highly probable that this compound adopts a similar folded conformation, allowing its key residues to interact optimally with the binding pocket of the GnRH receptor. These interactions would likely involve a network of hydrogen bonds and hydrophobic contacts that stabilize the active state of the receptor, leading to a potent and sustained biological response.

Comparative SAR with Other Clinically Relevant LHRH Superagonists (e.g., Leuprolide)

This compound shares significant structural similarities with other clinically important LHRH superagonists, most notably Leuprolide. A comparative analysis of their structure-activity relationships highlights the common principles in the design of these potent hormonal agents.

Leuprolide , which has the structure (Des-Gly10, D-Leu6, Pro-NHEt9)-LHRH, is structurally very similar, differing only at position 4 where it retains the native L-Serine. Both compounds feature the critical D-Leu6 and Pro-NHEt9 modifications, which are the primary determinants of their superagonistic activity. The additional D-Ser4 substitution in this compound is expected to confer even greater resistance to enzymatic degradation compared to Leuprolide, potentially leading to a longer half-life and sustained action.

Other clinically used LHRH superagonists include:

Goserelin: Features a D-Ser(tBu)6 substitution and an azaglycine at position 10.

Triptorelin: Incorporates a D-Trp6 modification.

Buserelin: Contains a D-Ser(tBu)6 substitution and the Pro-NHEt9 modification.

The common theme among all these superagonists is the presence of a D-amino acid at position 6, which stabilizes the bioactive conformation and protects against enzymatic cleavage. The variations in the specific D-amino acid and other modifications contribute to differences in their potency, duration of action, and pharmacokinetic profiles. The combination of D-Ser4, D-Leu6, and Pro-NHEt9 in this compound represents a strategic amalgamation of modifications aimed at maximizing potency and stability.

Table of Potency Comparison of LHRH Agonists

CompoundPotency Relative to LHRH
LHRH1
Leuprolide~15-50
Goserelin~100
Triptorelin~100
Buserelin~50

Note: The relative potencies can vary depending on the assay used.

Advanced Research Directions and Emerging Concepts in Lhrh Analog Research

Development of Next-Generation GnRH Receptor Modulators with Optimized Properties

The development of next-generation GnRH receptor (GnRHR) modulators aims to create compounds with improved efficacy, better side-effect profiles, and more convenient administration routes. Research in this area is centered on refining the structure-activity relationship of existing analogs like (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH.

The substitution of the glycine (B1666218) at position 6 with a D-amino acid, such as D-Leucine in this compound, is a key modification that enhances the analog's resistance to enzymatic degradation and increases its binding affinity for the GnRH receptor. mdpi.com This results in a significantly longer half-life and greater potency compared to the native GnRH. patsnap.com These "superagonists" initially stimulate the pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), but with continuous administration, they lead to receptor desensitization and downregulation, ultimately suppressing gonadotropin secretion. patsnap.com

Current research is exploring further modifications to this template. For instance, studies on other GnRH analogs have shown that different D-amino acid substitutions at position 6 can fine-tune the agonist's activity. nih.gov The goal is to develop modulators that can achieve a more rapid and profound suppression of sex hormones or, conversely, to create agonists with more controlled and specific actions. The development of new GnRH agonists with modified properties is crucial for improving the anti-proliferative range in cancer cells that express the GnRH receptor. nih.gov

Investigating Novel Biological Roles of Extrapituitary GnRH Receptor Activation

While the primary action of LHRH analogs is on the pituitary gland, there is growing evidence for the presence and functional significance of GnRH receptors in extrapituitary tissues. nih.gov These receptors are found in various organs, including the prostate, breast, endometrium, and ovaries, as well as in tumors derived from these tissues. nih.gov The activation of these extrapituitary receptors by analogs such as this compound opens up new avenues for therapeutic intervention.

Research has shown that the signaling pathways activated by GnRH receptors in extrapituitary tissues can differ from those in the pituitary. nih.gov For example, in some cancer cells, GnRH agonist binding can lead to direct anti-proliferative and pro-apoptotic effects, independent of the suppression of gonadal steroids. nih.gov One study using atomic force microscopy on prostate cancer cells treated with leuprorelin (B1674837) acetate (B1210297) (the acetate salt of this compound) demonstrated an increase in the number of GnRH receptors on the cell surface, which could be relevant for maintaining the therapeutic response. nih.gov

The investigation into these direct effects is a key area of advanced research, as it suggests that LHRH analogs could have a broader range of applications in oncology and other fields. Understanding the specific molecular mechanisms at play in different tissues will be crucial for harnessing the full therapeutic potential of these compounds.

Application of Omics Technologies in GnRH Analog Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing our understanding of how GnRH analogs like this compound exert their effects at a molecular level. nih.gov These powerful tools allow for a comprehensive analysis of the changes in genes, RNA, proteins, and metabolites within a cell or tissue in response to drug treatment.

In the context of prostate cancer, a primary indication for this compound, proteomic studies are being used to identify biomarkers of disease progression and treatment response. nih.gov By analyzing the protein profiles of cancer cells before and after treatment with a GnRH agonist, researchers can identify key signaling pathways that are activated or suppressed. eurekalert.org This information is invaluable for understanding mechanisms of drug resistance and for identifying potential new therapeutic targets.

For example, a large-scale proteomic study of cancer cell lines treated with various drugs, including those targeting pathways affected by GnRH modulation, has provided a rich dataset for predicting drug sensitivity and designing combination therapies. eurekalert.org The integration of multi-omics data is expected to provide a more holistic view of the complex biological responses to LHRH analogs, paving the way for more personalized and effective treatment strategies. nih.gov

Bioengineering Approaches for Enhanced Peptide Delivery and Targeted Action in Research Models

A significant challenge with peptide-based drugs like this compound is their short in-vivo half-life and susceptibility to degradation, necessitating frequent injections. Bioengineering approaches are being developed to create advanced drug delivery systems that provide sustained release, improve bioavailability, and enable targeted action.

Several long-acting depot formulations of leuprolide acetate have been successfully developed, ranging from one-month to six-month intramuscular injections. nih.gov These formulations typically encapsulate the peptide in biodegradable polymer microspheres, which slowly release the drug over time. lupronprostatecancer.com

More advanced bioengineering strategies are also being explored. These include:

Liquid Crystal Systems: Injectable liquid crystal formulations are being investigated for the sustained delivery of leuprolide. These systems can provide a controlled release with a reduced initial burst compared to some commercial depot formulations. researchgate.net

Nanoparticles: Biodegradable polymeric nanoparticles are being used to adsorb and deliver leuprolide. These nanoparticles can be infiltrated into porous microspheres to create a system with a slower release rate. nih.gov

Lipid-based Formulations: Liposomal and other lipid-based depot formulations are being developed to improve the stability and bioavailability of leuprolide acetate for subcutaneous administration. nih.gov

These innovative delivery systems not only improve patient convenience and compliance but also have the potential to enhance the therapeutic efficacy of this compound.

Computational and In Silico Approaches for Rational Peptide Design and Lead Optimization

Computational and in silico methods are playing an increasingly important role in the rational design and optimization of LHRH analogs. nih.gov These approaches use computer modeling and simulation to predict the binding affinity of a peptide to its receptor, to understand the molecular basis of its activity, and to design new analogs with improved properties.

Molecular docking and molecular dynamics simulations are used to study the interaction between GnRH agonists and the GnRH receptor at an atomic level. These studies can help to identify the key amino acid residues involved in binding and to predict how modifications to the peptide sequence will affect its activity.

For example, computational studies can be used to:

Model the three-dimensional structure of the GnRH receptor and its binding pocket.

Simulate the docking of different LHRH analogs to the receptor to predict their binding energies.

Analyze the conformational changes in the receptor upon agonist binding to understand the mechanism of activation.

These in silico approaches can significantly accelerate the drug discovery process by allowing researchers to screen large virtual libraries of compounds and to prioritize the most promising candidates for synthesis and experimental testing. units.it This rational design approach is essential for the development of next-generation LHRH analogs with optimized therapeutic profiles.

Q & A

Basic Research Questions

Q. What structural modifications distinguish (Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH from native LHRH, and how do these alterations influence receptor binding affinity?

  • Answer : The compound lacks glycine at position 10 (Des-Gly10) and incorporates D-amino acids at positions 4 (D-Ser) and 6 (D-Leu), along with a Pro-NHEt9 substitution. These modifications enhance metabolic stability by reducing enzymatic degradation and altering binding kinetics to LHRH receptors (LHRH-R). For example, D-amino acids resist protease cleavage, prolonging half-life in vivo . Receptor affinity can be quantified via competitive binding assays using radiolabeled LHRH and cell lines expressing LHRH-R (e.g., MDA-MB-231 or 4T1 TNBC cells) .

Q. How should researchers handle and store this compound to ensure stability in experimental settings?

  • Answer : The compound should be stored as a lyophilized powder at -20°C for long-term stability (up to 3 years) or 4°C for short-term use (2 years). Dissolved in solvents (e.g., sterile PBS or DMSO), it remains stable at -80°C for 6 months or -20°C for 1 month. Avoid freeze-thaw cycles to prevent peptide aggregation .

Q. What in vitro assays are recommended to evaluate the agonistic/antagonistic activity of this LHRH analogue?

  • Answer : Use in vitro models such as:

  • LHRH-R-transfected HEK293 cells to measure cAMP or IP3 signaling via ELISA.
  • TNBC cell lines (4T1, MDA-MB-231) to assess proliferation inhibition via MTT assays, noting dose-dependent responses .
  • Radioligand displacement assays to compare binding affinity with native LHRH .

Advanced Research Questions

Q. How do contradictory findings on LHRH agonist-induced cardiovascular risks impact the interpretation of preclinical data for this compound?

  • Answer : Studies report conflicting cardiovascular outcomes: LHRH agonists (e.g., leuprolide) increase cardiovascular complications compared to surgical castration, while antagonists show lower risks . To address contradictions, researchers should:

  • Control for confounders : Age, baseline cardiovascular health, and concurrent therapies in animal models.
  • Compare hormone profiles : Measure FSH/LH surges in agonist-treated vs. antagonist-treated cohorts .
  • Use longitudinal designs : Track cardiac biomarkers (e.g., troponin) in xenograft models over 6–12 months .

Q. What experimental strategies can resolve discrepancies in LHRH receptor (LHRH-R) expression levels across cancer types?

  • Answer : Discrepancies arise due to:

  • Tumor heterogeneity : Use single-cell RNA sequencing to profile LHRH-R expression in primary vs. metastatic lesions .
  • Assay variability : Standardize immunohistochemistry protocols (e.g., antibody clones, scoring systems) across labs .
  • Species-specificity : Validate receptor binding in patient-derived xenografts (PDX) rather than cell lines .

Q. How can researchers optimize in vivo dosing regimens for this compound to balance efficacy and toxicity in hormone-sensitive cancers?

  • Answer : Key steps include:

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS in rodent models .
  • Dose escalation studies : Start with 0.1 mg/kg (subcutaneous) and monitor testosterone suppression (for prostate cancer) or tumor volume (for TNBC) .
  • Toxicology screens : Assess liver/kidney function and hematologic parameters at 4-week intervals .

Methodological Considerations

Q. What statistical frameworks are critical for analyzing dose-response relationships in studies involving this analogue?

  • Answer : Use:

  • Non-linear regression (e.g., log[inhibitor] vs. response in Prism) to calculate IC₅₀ values.
  • Mixed-effects models for longitudinal data to account for inter-individual variability .
  • Bayesian hierarchical models to integrate preclinical and clinical data when extrapolating dosing .

Q. How should researchers design comparative studies between this compound and other LHRH antagonists/agonists?

  • Answer :

  • PICO framework : Define Population (e.g., castration-resistant prostate cancer), Intervention (novel analogue), Comparison (leuprolide/degarelix), Outcomes (PSA levels, survival) .
  • Endpoint selection : Include both biochemical (testosterone levels) and clinical (progression-free survival) metrics .
  • Blinding : Use double-blind designs in animal studies to reduce bias in tumor measurements .

Data Presentation Guidelines

  • Chemical Properties Table :

    PropertyValue
    Molecular Weight1282.45 g/mol
    Molecular FormulaC₆₄H₈₃N₁₇O₁₂
    CAS Number1872435-01-2
    Storage (Powder)-20°C (3 years), 4°C (2 years)
    Storage (Solution)-80°C (6 months), -20°C (1 month)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH
Reactant of Route 2
Reactant of Route 2
(Des-Gly10,D-Ser4,D-Leu6,Pro-NHEt9)-LHRH

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.